

# Statistical Analysis Plan for Balcinrenone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive statistical analysis plan (SAP) for preclinical and clinical research involving **Balcinrenone**, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator. It includes detailed experimental protocols for key studies and outlines the statistical methods for data analysis and presentation, adhering to best practices in drug development.

#### Introduction

**Balcinrenone** (AZD9977) is an investigational drug that selectively modulates the mineralocorticoid receptor.[1] Overactivation of the MR by aldosterone is a key factor in the pathophysiology of cardiorenal diseases, contributing to inflammation, fibrosis, and sodium and water retention.[2][3][4][5] **Balcinrenone** is being developed for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with other therapies like dapagliflozin.[2] Preclinical studies have suggested that **Balcinrenone** can provide organ protection with a potentially lower risk of hyperkalemia compared to existing steroidal MR antagonists.

This SAP outlines the statistical framework for evaluating the efficacy and safety of **Balcinrenone** in both preclinical animal models and human clinical trials.

#### **Data Presentation**



All quantitative data will be summarized using descriptive statistics and presented in clearly structured tables. For continuous variables, summaries will include the number of subjects (N), mean, standard deviation (SD), median, and range (minimum and maximum). For categorical variables, summaries will consist of frequencies and percentages.

Table 1: Example of Baseline Demographics and Clinical Characteristics Table

| Characteristic                  | Balcinrenone (N=) | Placebo (N=) |
|---------------------------------|-------------------|--------------|
| Age (years), mean (SD)          |                   |              |
| Sex, n (%)                      | _                 |              |
| Male                            | _                 |              |
| Female                          | _                 |              |
| Race, n (%)                     | _                 |              |
| White                           | _                 |              |
| Black or African American       | _                 |              |
| Asian                           | _                 |              |
| Other                           | _                 |              |
| eGFR (mL/min/1.73m²), mean (SD) |                   |              |
| UACR (mg/g), median (IQR)       | _                 |              |
| History of Heart Failure, n (%) | _                 |              |
| History of Diabetes, n (%)      | _                 |              |

Table 2: Example of Efficacy Endpoint Summary Table



| Endpoint                                    | Balcinrenone<br>(N=) | Placebo (N=) | Treatment<br>Effect (95% CI) | p-value |
|---------------------------------------------|----------------------|--------------|------------------------------|---------|
| Change from Baseline in UACR (%)            |                      |              |                              |         |
| CV Death or HF<br>Hospitalization, n<br>(%) |                      |              |                              |         |

# Experimental Protocols: Preclinical Research Animal Models

This model mimics human CKD and the associated cardiorenal syndrome.[6][7]

- Surgical Protocol:[8][9]
  - Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane.
  - Phase I: Make a ventral midline incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
  - Recovery: Allow a one-week recovery period.
  - Phase II: Perform a right unilateral nephrectomy through a flank incision.
  - Sham Operation: Sham-operated rats will undergo the same surgical procedures without ligation of the renal artery or removal of the kidney.

This model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.[1][10]

- Surgical Protocol:
  - Anesthesia: Anesthetize C57BL/6 mice with isoflurane.



- Incision: Make a small incision at the suprasternal notch.
- Constriction: Isolate the transverse aorta and ligate it with a suture against a blunted 27gauge needle. Remove the needle to create a standardized stenosis.
- Sham Operation: Sham-operated mice will undergo the same procedure without aortic ligation.

## **Efficacy Endpoints and Measurement Protocols**

- Urinary Albumin-to-Creatinine Ratio (UACR):
  - House rats in metabolic cages for 24-hour urine collection at baseline and specified time points post-surgery.
  - Measure urinary albumin concentration using a commercially available ELISA kit.
  - Measure urinary creatinine concentration using a colorimetric assay kit.
  - Calculate UACR as mg of albumin per gram of creatinine.
- Histological Analysis of Renal Fibrosis:
  - Tissue Preparation: At the end of the study, perfuse kidneys with saline, fix in 10% neutral buffered formalin, and embed in paraffin.
  - Sirius Red Staining Protocol:[11][12][13][14]
    - Deparaffinize and rehydrate 4 μm kidney sections.
    - Stain with Picro-Sirius Red solution for 60 minutes.
    - Wash with acidified water.
    - Dehydrate through graded ethanol and clear with xylene.
  - Quantification: Capture images of stained sections under polarized light. Quantify the percentage of fibrotic area using image analysis software.



- Transthoracic Echocardiography Protocol:[15][16][17]
  - Lightly anesthetize mice with isoflurane to maintain a heart rate of 450 ± 50 bpm.
  - Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
  - Measure left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), and posterior and septal wall thickness.
  - Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
  - Perform pulsed-wave Doppler imaging of mitral inflow to assess diastolic function (E/A ratio).

## **Preclinical Statistical Analysis**

- Data Analysis: Data will be presented as mean ± standard error of the mean (SEM).
- Statistical Tests:
  - Comparisons between two groups will be performed using an unpaired Student's t-test.
  - Comparisons between more than two groups will be performed using a one-way analysis
    of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's).
  - Repeated measures data (e.g., UACR over time) will be analyzed using a two-way repeated-measures ANOVA.
- Significance Level: A p-value of <0.05 will be considered statistically significant.

## Statistical Analysis Plan: Clinical Trials

This section outlines the statistical plan for a hypothetical Phase 3, randomized, double-blind, placebo-controlled study of **Balcinrenone** in patients with CKD.

## **Study Objectives and Endpoints**



- Primary Efficacy Endpoint: The primary endpoint is the change from baseline in urinary albumin-to-creatinine ratio (UACR) at Week 52.
- Secondary Efficacy Endpoints:
  - Time to first occurrence of the composite endpoint of a sustained ≥50% decline in eGFR, end-stage kidney disease (ESKD), or renal death.
  - Time to first occurrence of the composite endpoint of cardiovascular (CV) death, non-fatal myocardial infarction (MI), or non-fatal stroke.
  - Change from baseline in estimated glomerular filtration rate (eGFR).
- Safety Endpoints: Incidence of adverse events (AEs), serious adverse events (SAEs), and AEs of special interest (e.g., hyperkalemia).

## **Analysis Populations**

- Intention-to-Treat (ITT) Population: All randomized patients, analyzed according to the treatment group to which they were assigned.
- Per-Protocol (PP) Population: A subset of the ITT population who adhered to the protocol and did not have major protocol deviations.
- Safety Population: All randomized patients who received at least one dose of the study drug.

#### **Statistical Methods**

- Primary Endpoint Analysis:
  - The change from baseline in log-transformed UACR will be analyzed using a mixed model for repeated measures (MMRM).
  - The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and baseline log-transformed UACR as a covariate.
- Secondary Time-to-Event Endpoint Analysis:



- The time-to-event endpoints will be analyzed using a Cox proportional hazards model, stratified by baseline characteristics (e.g., diabetes status, eGFR category).
- Hazard ratios (HRs) and their 95% confidence intervals (CIs) will be estimated.
- Kaplan-Meier curves will be generated for each treatment group.
- Other Secondary Continuous Endpoint Analysis:
  - The change from baseline in eGFR will be analyzed using an MMRM, similar to the primary endpoint.
- Safety Analysis:
  - The incidence of AEs will be summarized by treatment group.
  - The number and percentage of patients experiencing AEs will be presented.

### **Handling of Missing Data**

For the primary and other continuous secondary endpoints, the MMRM analysis will inherently handle missing data under the assumption of missing at random (MAR). Sensitivity analyses will be performed to assess the robustness of the results to departures from the MAR assumption.

# Mandatory Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Balcinrenone's Mechanism of Action.

## **Experimental Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. Mineralocorticoid receptor Wikipedia [en.wikipedia.org]
- 6. A practical guide to subtotal nephrectomy in the rat with subsequent methodology for assessing renal and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide to subtotal nephrectomy in the rat with subsequent methodology for assessing renal and cardiac function (2014) | Yuan Zhang | 28 Citations [scispace.com]
- 8. Hilltop Lab Animals, Inc. | Subtotal Nephrectomy [hilltoplabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. med.emory.edu [med.emory.edu]
- 14. researchgate.net [researchgate.net]
- 15. Transthoracic Echocardiography in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]



 To cite this document: BenchChem. [Statistical Analysis Plan for Balcinrenone Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605790#statistical-analysis-plan-for-balcinrenone-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com